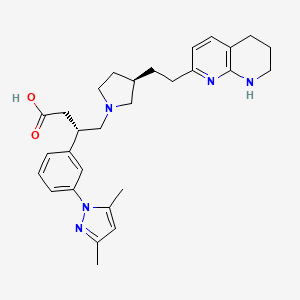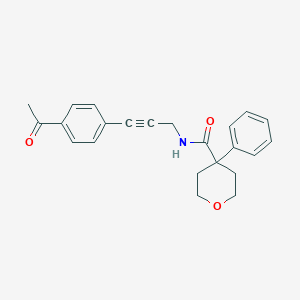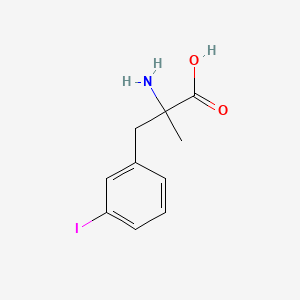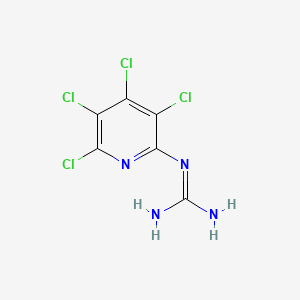
N''-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a tetrachloropyridine ring
Métodos De Preparación
The synthesis of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine typically involves the reaction of 3,4,5,6-tetrachloropyridine with guanidine derivatives. One common method is the sequential one-pot approach, which provides straightforward and efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines . This protocol features wide substrate scope and mild conditions, making it suitable for industrial production.
Análisis De Reacciones Químicas
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The tetrachloropyridine ring allows for substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include thioureas, isocyanides, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: This compound plays key roles in various biological functions and processes.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and receptors, contributing to its biological effects.
Comparación Con Compuestos Similares
N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine can be compared with other similar compounds such as:
Debrisoquine: A derivative of guanidine used as an antihypertensive drug.
3,4,5,6-Tetrachloropyridine-2-carboxylic acid: An important intermediate used in organic synthesis and pharmaceuticals. The uniqueness of N’'-(3,4,5,6-Tetrachloropyridin-2-yl)guanidine lies in its specific structure and the presence of the tetrachloropyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
33984-54-2 |
|---|---|
Fórmula molecular |
C6H4Cl4N4 |
Peso molecular |
273.9 g/mol |
Nombre IUPAC |
2-(3,4,5,6-tetrachloropyridin-2-yl)guanidine |
InChI |
InChI=1S/C6H4Cl4N4/c7-1-2(8)4(10)13-5(3(1)9)14-6(11)12/h(H4,11,12,13,14) |
Clave InChI |
WZZYSYDSQYGQKQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=NC(=C1Cl)Cl)N=C(N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)

![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

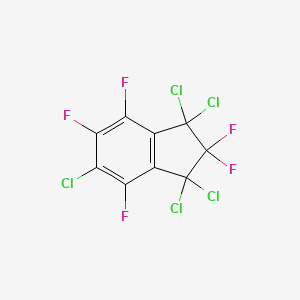

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
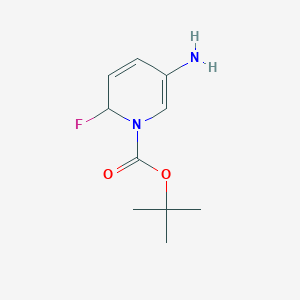
![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
